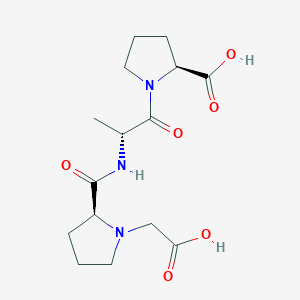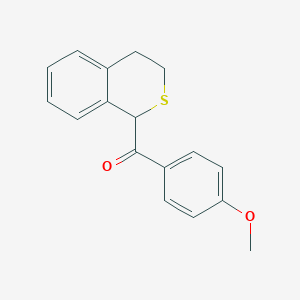
(2R,3S)-2-(4-methoxyphenyl)-3-(4-methylphenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-(4-methoxyphenyl)-3-(4-methylphenyl)oxirane is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, respectively, and an oxirane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(4-methoxyphenyl)-3-(4-methylphenyl)oxirane typically involves the reaction of suitable precursors under specific conditions. One common method is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction proceeds under mild conditions, often at room temperature, and yields the desired oxirane with high stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. The choice of solvents and purification methods, such as recrystallization or chromatography, is crucial to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2-(4-methoxyphenyl)-3-(4-methylphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(2R,3S)-2-(4-methoxyphenyl)-3-(4-methylphenyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S)-2-(4-methoxyphenyl)-3-phenyl oxirane
- (2R,3S)-2-(4-methylphenyl)-3-phenyl oxirane
- (2R,3S)-2-(4-methoxyphenyl)-3-(4-chlorophenyl) oxirane
Uniqueness
(2R,3S)-2-(4-methoxyphenyl)-3-(4-methylphenyl)oxirane is unique due to the presence of both methoxy and methyl substituents on the aromatic rings, which influence its chemical reactivity and physical properties. This combination of substituents can lead to distinct stereoelectronic effects and interactions with other molecules, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C16H16O2 |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
(2R,3S)-2-(4-methoxyphenyl)-3-(4-methylphenyl)oxirane |
InChI |
InChI=1S/C16H16O2/c1-11-3-5-12(6-4-11)15-16(18-15)13-7-9-14(17-2)10-8-13/h3-10,15-16H,1-2H3/t15-,16+/m0/s1 |
Clé InChI |
NVIPUEUUVGZCQS-JKSUJKDBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@H]2[C@H](O2)C3=CC=C(C=C3)OC |
SMILES canonique |
CC1=CC=C(C=C1)C2C(O2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine](/img/no-structure.png)
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)

![Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B14420147.png)




